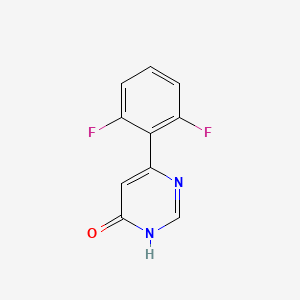

6-(2,6-二氟苯基)嘧啶-4-醇

描述

Synthesis Analysis

The synthesis of pyrimidines, the family of compounds to which “6-(2,6-Difluorophenyl)pyrimidin-4-ol” belongs, can involve various methods . One such method is the Dimroth rearrangement, which involves the isomerization of heterocycles . This process can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be quite complex. The Dimroth rearrangement is one such reaction, which involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light .科学研究应用

肿瘤学:乳腺癌治疗

6-(2,6-二氟苯基)嘧啶-4-醇: 衍生物已被探索用于治疗乳腺癌的潜力。 该化合物的结构类似于帕博西尼,这是一种由辉瑞开发用于治疗雌激素受体阳性乳腺癌的药物 。 该化合物中存在的吡啶并嘧啶部分在抑制细胞周期蛋白依赖性激酶方面起着至关重要的作用,这是癌症治疗开发中必不可少的过程 .

抗炎应用:类风湿性关节炎

吡啶并嘧啶衍生物的抗炎特性使其成为治疗类风湿性关节炎等疾病的候选药物。 迪拉帕莫德等化合物已显示出对这种自身免疫性疾病的潜在活性,而 6-(2,6-二氟苯基)嘧啶-4-醇可能是开发新型治疗剂的前体或结构灵感来源 .

糖尿病管理

吡啶并嘧啶结构与通过其对胰岛素信号通路的影響來管理糖尿病有关。通过调节参与葡萄糖代谢的酶的活性,6-(2,6-二氟苯基)嘧啶-4-醇的衍生物可以为控制血糖水平贡献新的策略。

每一种应用都证明了 6-(2,6-二氟苯基)嘧啶-4-醇在医学研究各个领域的巨大潜力。该化合物的结构灵活性及其生物活性使其成为开发针对一系列疾病的新型治疗剂的宝贵目标。 正在进行的研究和临床试验将进一步阐明其全部潜力 .

作用机制

Target of Action

The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this inhibition can lead to apoptosis or programmed cell death.

Result of Action

The inhibition of CDK2 by 6-(2,6-Difluorophenyl)pyrimidin-4-ol results in the arrest of the cell cycle, preventing cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.

生化分析

Biochemical Properties

6-(2,6-Difluorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 6-(2,6-Difluorophenyl)pyrimidin-4-ol and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell cycle progression. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by 6-(2,6-Difluorophenyl)pyrimidin-4-ol can lead to cell cycle arrest, thereby affecting cell proliferation . Moreover, this compound may alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types. The impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.

Molecular Mechanism

At the molecular level, 6-(2,6-Difluorophenyl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-ol may interact with other enzymes and proteins, modulating their activity and influencing various cellular pathways. Changes in gene expression resulting from these interactions further contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(2,6-Difluorophenyl)pyrimidin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties. Long-term exposure to 6-(2,6-Difluorophenyl)pyrimidin-4-ol has been associated with sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting CDK2 activity and inducing cell cycle arrest . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and apoptosis in certain cell types. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

6-(2,6-Difluorophenyl)pyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates. The metabolic pathways of 6-(2,6-Difluorophenyl)pyrimidin-4-ol influence its pharmacokinetics and overall biochemical effects.

Transport and Distribution

The transport and distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-ol within tissues is determined by its physicochemical properties and interactions with tissue-specific transporters.

Subcellular Localization

The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be transported to the nucleus, where it can influence gene expression and cell cycle regulation. The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

4-(2,6-difluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDQLMKHXADNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

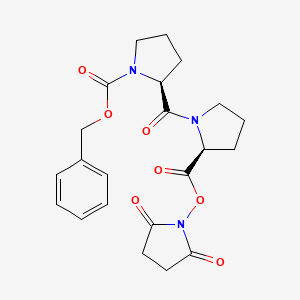

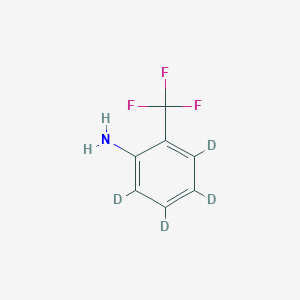

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)